(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine
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Overview
Description
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine is a complex organic compound characterized by its unique structure, which includes a phthalazine core substituted with methoxy, prop-1-en-1-yl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4-(prop-1-en-1-yl)phenol with 4-(p-tolyl)phthalazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the application, but typically involve binding to the target molecule and altering its function.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine: can be compared to other phthalazine derivatives with similar structures but different substituents.
Phthalazine: The core structure without additional substituents.
2-methoxy-4-(prop-1-en-1-yl)phenol: A precursor in the synthesis of the compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-16H,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQPBOFFLEQOV-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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